Heptyl 1h-indol-3-ylacetate Heptyl 1h-indol-3-ylacetate
Brand Name: Vulcanchem
CAS No.: 2122-72-7
VCID: VC19749599
InChI: InChI=1S/C17H23NO2/c1-2-3-4-5-8-11-20-17(19)12-14-13-18-16-10-7-6-9-15(14)16/h6-7,9-10,13,18H,2-5,8,11-12H2,1H3
SMILES:
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol

Heptyl 1h-indol-3-ylacetate

CAS No.: 2122-72-7

Cat. No.: VC19749599

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

Heptyl 1h-indol-3-ylacetate - 2122-72-7

Specification

CAS No. 2122-72-7
Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
IUPAC Name heptyl 2-(1H-indol-3-yl)acetate
Standard InChI InChI=1S/C17H23NO2/c1-2-3-4-5-8-11-20-17(19)12-14-13-18-16-10-7-6-9-15(14)16/h6-7,9-10,13,18H,2-5,8,11-12H2,1H3
Standard InChI Key OXPKWHXCMHDEON-UHFFFAOYSA-N
Canonical SMILES CCCCCCCOC(=O)CC1=CNC2=CC=CC=C21

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

Heptyl 1H-indol-3-ylacetate is an ester derivative formed by the reaction of 1H-indol-3-ylacetic acid with heptanol. Its molecular formula is C₁₇H₂₃NO₃, derived from the combination of the indole-acetic acid backbone (C₁₀H₉NO₂) and the heptyl group (C₇H₁₅). The molecular weight is calculated as 289.37 g/mol based on atomic masses:

  • Carbon (12.01 × 17) = 204.17

  • Hydrogen (1.01 × 23) = 23.23

  • Nitrogen (14.01 × 1) = 14.01

  • Oxygen (16.00 × 3) = 48.00

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number2122-72-7
IUPAC NameHeptyl 2-(1H-indol-3-yl)acetate
Molecular FormulaC₁₇H₂₃NO₃
Molecular Weight289.37 g/mol
SMILES NotationCCCCCCCOC(=O)CC1=CNC2=CC=CC=C12

Spectroscopic Characteristics

While no experimental spectral data for heptyl 1H-indol-3-ylacetate are available in the provided sources, analogous indole esters exhibit distinctive features:

  • Infrared (IR) Spectroscopy: Esters typically show C=O stretching vibrations near 1720–1740 cm⁻¹ and C–O–C asymmetric stretching at 1150–1250 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR): The indole proton (H-3) resonates near δ 7.0–7.5 ppm, while the heptyl chain’s terminal methyl group appears at δ 0.8–1.0 ppm .

Synthesis and Manufacturing

Conventional Esterification Methods

The synthesis of heptyl 1H-indol-3-ylacetate likely follows standard esterification protocols, as observed in related indole esters:

  • Acid-Catalyzed Fischer Esterification:

    • 1H-Indol-3-ylacetic acid reacts with heptanol in the presence of sulfuric acid or HCl, with heating under reflux.

    • Water removal (e.g., Dean-Stark trap) drives the equilibrium toward ester formation .

  • Acyl Chloride Route:

    • Conversion of 1H-indol-3-ylacetic acid to its acyl chloride using thionyl chloride (SOCl₂).

    • Subsequent reaction with heptanol yields the ester under mild conditions.

Table 2: Comparative Yields of Indole Ester Syntheses

MethodYield (%)Temperature (°C)Reference Analog
Fischer Esterification65–75110–120Hexyl 1H-indol-3-ylacetate
Acyl Chloride85–9025–40Indomethacin heptyl ester

Biological Activities and Mechanisms

Colon-Targeted Drug Delivery

Recent studies on starch-conjugated indole-3-acetic acid esters highlight their resistance to gastric degradation, enabling targeted release in the colon . The heptyl chain’s hydrophobicity could further modulate release kinetics, making this compound a candidate for inflammatory bowel disease therapeutics.

Applications in Medicinal Chemistry

Prodrug Development

Esterification of indole acids (e.g., indomethacin) is a established prodrug strategy to improve oral bioavailability . Heptyl 1H-indol-3-ylacetate may serve a similar role, with enzymatic hydrolysis in vivo regenerating the active acid form.

Neuropharmacological Prospects

Indole derivatives interact with serotonin receptors and cannabinoid pathways. The heptyl chain’s length aligns with optimal lipid bilayer integration, suggesting potential central nervous system activity.

Future Research Directions

  • Synthetic Optimization: Screen catalysts (e.g., lipases) for greener esterification .

  • Pharmacokinetic Profiling: Evaluate bioavailability and metabolic stability in preclinical models.

  • Target Validation: Test COX-1/COX-2 selectivity and cannabinoid receptor binding in vitro.

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